molecular formula C4Br2N2S2 B3204745 2,5-Dibromothiazolo[5,4-d]thiazole CAS No. 1040390-19-9

2,5-Dibromothiazolo[5,4-d]thiazole

Cat. No.: B3204745
CAS No.: 1040390-19-9
M. Wt: 300 g/mol
InChI Key: MSUPZGGVRIRXAI-UHFFFAOYSA-N
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Description

2,5-Dibromothiazolo[5,4-d]thiazole (CAS 1040390-19-9) is a high-value aromatic heterocyclic building block specifically engineered for advanced materials science and organic electronics research. This compound features a rigid, planar thiazolo[5,4-d]thiazole (TzTz) core, a fused bicyclic system known for forming an extended π-conjugated system with high electron affinity and exceptional oxidative stability . The presence of bromine atoms at the 2 and 5 positions makes it an essential precursor for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of sophisticated symmetric and asymmetric molecular architectures. The primary application of this reagent is in the synthesis of organic electronic materials. It serves as a key intermediate for developing novel compounds used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPV), and Organic Field-Effect Transistors (OFETs) . The TzTz core is increasingly investigated for its remarkable photochemical properties, which also make its derivatives promising candidates for use as high-performance photoinitiators in visible-light photopolymerization and 3D printing applications . Its rigid backbone promotes strong intermolecular π-π stacking, which is crucial for achieving high charge carrier mobility in solid-state electronic devices . Researchers will find this compound critical for projects aimed at creating new organic semiconductors, push-pull systems for bio-imaging, and electroactive dyes. Supplied with a minimum purity of 97% , this building block is ideal for demanding synthetic workflows where high purity is paramount to ensure optimal performance and reproducibility in final electronic devices. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-dibromo-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUPZGGVRIRXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(S1)Br)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromothiazolo[5,4-d]thiazole typically involves direct electrophilic aromatic substitution reactions. The bromination of thiazolo[5,4-d]thiazole can be achieved using N-halopyridine as the electrophile . The reaction is catalyzed by pyridine and can be carried out under mild conditions. Theoretical studies suggest that the direct C-halogenation is the favored mechanism .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Despite being heavily halogenated, 2,5-dibromothiazolo[5,4-d]thiazole retains limited reactivity in electrophilic substitution due to resonance stabilization of the π-system. Theoretical studies (B3LYP/6-31+G(d) calculations) suggest that electron-withdrawing bromines slightly enhance reactivity at specific positions :

  • Chlorination : Reacts with N-chlorosuccinimide (NCS) in pyridine to yield polychlorinated derivatives, though dihalogenation dominates due to persistent ring activation .

  • Regioselectivity : Bromination preferentially occurs at positions adjacent to sulfur atoms, driven by resonance effects .

Structural Confirmation :
X-ray crystallography confirms the planar geometry of this compound, with bond lengths and angles consistent with aromatic delocalization (Table 1) .

ParameterExperimental (Å/°)Theoretical (B3LYP) (Å/°)
C(1)–S(1)1.7401.737
C(2)–S(1)1.7351.732
C(1)–N(1)1.2971.297
Dihedral angle (ring)0.2°0.1°

Transition Metal-Catalyzed Cross-Coupling

The bromine atoms serve as leaving groups in cross-coupling reactions, enabling functionalization:

  • Stille Coupling : Reacts with tributylstannylthiazole derivatives in the presence of Pd(PPh₃)₄ to form biheterocyclic compounds (69% yield) .

  • Suzuki-Miyaura Potential : While not explicitly documented for this compound, analogous brominated thiazoles undergo Suzuki coupling with aryl boronic acids, suggesting feasibility .

Base-Induced Functionalization

Strong bases like LiHMDS not only induce halogen migration but also enable trapping of intermediates:

  • Carbanion Trapping : Reaction with N-bromosuccinimide (NBS) yields tribrominated derivatives (e.g., 2′,4,5-tribromo-2′,4-bithiazole) .

Solid-State Reactivity and π-Stacking

The planar structure facilitates π-stacking interactions in the solid state, as evidenced by X-ray packing diagrams. These interactions enhance stability and may influence reactivity in heterogeneous reactions .

Scientific Research Applications

Environmental Sensing

Luminescent Metal-Organic Frameworks (LMOFs)
DBTT has been incorporated into luminescent metal-organic frameworks (LMOFs) designed for detecting environmental contaminants. These frameworks leverage the strong luminescence and structural stability of DBTT to sense toxic anions, aromatic compounds, and heavy metal ions in aqueous solutions. The quenching constants (K_SV) and limits of detection (LOD) reported for these LMOFs indicate high sensitivity to pollutants, making them suitable for environmental monitoring applications .

Case Study: Detection of Contaminants
A study demonstrated that LMOFs containing DBTT exhibited robust fluorescence properties and stability in water. The detection limits for various contaminants were significantly lower than those of traditional sensors, showcasing the effectiveness of DBTT-based materials in real-world applications .

Organic Photovoltaics

Dye-Sensitized Solar Cells (DSSCs)
DBTT derivatives are being explored as organic photosensitizers in dye-sensitized solar cells (DSSCs). These compounds are engineered to improve light absorption in the green spectrum while maintaining transparency in other regions crucial for photosynthesis. The incorporation of DBTT into D–π–A architectures has led to semitransparent DSSCs with power conversion efficiencies ranging from 5.6% to 6.1%, outperforming previous organic dyes used for similar applications .

Case Study: Agrivoltaics
Research focused on integrating photovoltaics into agricultural settings (agrivoltaics) has highlighted the potential of DBTT-based sensitizers. By optimizing the spectral properties through structural modifications, these compounds can enhance energy capture while supporting plant growth .

Semiconductor Materials

Building Blocks for Organic Electronics
DBTT serves as a promising building block in the synthesis of semiconductors for plastic electronics. The thiazolo[5,4-d]thiazole moiety provides desirable electronic properties that facilitate the development of materials suitable for organic optoelectronic devices. Recent advancements have shown that DBTT derivatives can be easily functionalized to expand their conjugated systems, enhancing their performance in electronic applications .

Case Study: Properties and Applications
A comprehensive review indicated that thiazolo[5,4-d]thiazole derivatives exhibit excellent charge transport properties and thermal stability, making them ideal candidates for organic photovoltaics and light-emitting diodes (LEDs). The ongoing research aims to refine synthetic methods and broaden the application scope of these materials .

Summary Table of Applications

Application AreaKey FeaturesPerformance Metrics
Environmental SensingHigh sensitivity to pollutantsLow LODs and high K_SV
Organic PhotovoltaicsImproved light absorption; transparencyPower conversion efficiencies: 5.6-6.1%
Semiconductor MaterialsExcellent charge transport; thermal stabilitySuitable for organic electronics

Mechanism of Action

The mechanism by which 2,5-Dibromothiazolo[5,4-d]thiazole exerts its effects is primarily through its electron-deficient nature, which allows it to participate in various chemical reactions. The compound can activate or inhibit biochemical pathways by interacting with molecular targets such as enzymes and receptors . Its high oxidative stability and strong π-stacking interactions also contribute to its effectiveness in electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[5,4-d]thiazole derivatives vary significantly in properties based on substituents. Below is a comparative analysis of 2,5-dibromothiazolo[5,4-d]thiazole with structurally analogous compounds:

Substituent Effects on Electronic Structure

  • This compound : Bromine atoms act as electron-withdrawing groups, localizing LUMO density on the TTz core. This enhances electron-accepting behavior, critical for charge transport in semiconductors .
  • 2,5-Diphenylthiazolo[5,4-d]thiazole (DPTTz) : Phenyl substituents extend π-conjugation, shifting absorption spectra to longer wavelengths. The HOMO is delocalized over the phenyl rings, while the LUMO resides on the TTz unit, enabling mixed local excitation (LE) and intramolecular charge transfer (ICT) transitions .
  • 2,5-Bis(4-nitrophenyl)thiazolo[5,4-d]thiazole : Nitro groups further lower the LUMO energy, improving oxidative stability. This derivative is used in high-purity formulations for optoelectronic research .
  • 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) : Pyridyl groups introduce coordination sites for metal-organic frameworks (MOFs), enabling applications in luminescent sensors and catalysis .

Structural and Physical Properties

Compound Substituents Melting Point (°C) Key Applications
This compound Br, Br 153–154 Electrophilic synthesis, π-stacking materials
2,5-Diphenylthiazolo[5,4-d]thiazole Ph, Ph >250 (decomposes) Polymer solar cells, OFETs
2,5-Bis(4-nitrophenyl)thiazolo[5,4-d]thiazole NO₂-Ph, NO₂-Ph Not reported Photovoltaic research
2,5-Di(3-pyridinyl)thiazolo[5,4-d]thiazole Pyridinyl, Pyridinyl Not reported MOFs, coordination polymers

Biological Activity

2,5-Dibromothiazolo[5,4-d]thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiazole ring structure that contributes to its pharmacological potential. The presence of bromine substituents enhances its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values have been reported against Gram-positive and Gram-negative bacteria.
  • A study demonstrated that compounds derived from thiazolo[5,4-d]thiazole exhibited MIC values ranging from 3.9 μg/mL to 54.58 μg/mL against resistant strains of E. coli and S. aureus .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
E. coli3.9
S. aureus0.06
Bacillus subtilis0.06
Candida albicans11.29

2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. Studies suggest that this compound can inhibit cancer cell proliferation:

  • Compounds in this class have shown IC50 values in the micromolar range against various cancer cell lines.
  • For example, one study reported an IC50 of 6.37 µM for a related thiazole derivative against specific cancer cell lines .

3. Anti-inflammatory Effects
The anti-inflammatory activity of thiazole derivatives has also been documented:

  • Certain derivatives demonstrated the ability to inhibit pro-inflammatory cytokines.
  • The mechanism involves modulation of signaling pathways associated with inflammation .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Gyrase Inhibition: Compounds derived from thiazoles have been shown to inhibit DNA gyrase activity, crucial for bacterial DNA replication .
  • Enzyme Inhibition: Thiazoles can act as inhibitors for various enzymes involved in cellular processes, including those related to inflammation and cancer progression .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolo[5,4-d]thiazole derivatives:

  • A study by Liu et al. highlighted the synthesis of halogenated derivatives and their enhanced biological activities compared to non-halogenated counterparts .
  • Another investigation assessed the structure-activity relationship (SAR) of thiazoles and found that specific substitutions significantly influenced their antimicrobial potency .

Q & A

Basic: What are the common synthetic strategies for 2,5-Dibromothiazolo[5,4-d]thiazole derivatives?

Answer:
The synthesis of thiazolo[5,4-d]thiazole derivatives typically involves condensation reactions or direct arylation. A microwave-activated Pd-catalyzed C-H arylation protocol efficiently generates extended 2,5-dithienylthiazolo[5,4-d]thiazole chromophores without organometallic intermediates, enabling tailored energy levels for optoelectronic applications . For brominated derivatives like this compound, bromination of the parent thiazolo[5,4-d]thiazole core using agents like N-bromosuccinimide (NBS) under controlled conditions is common. Post-functionalization via Suzuki-Miyaura coupling or Ullmann reactions can introduce aryl/heteroaryl groups. Validation via 1^1H/13^13C NMR and X-ray crystallography is critical to confirm regioselectivity and purity .

Advanced: How can computational methods predict substituent effects on the optoelectronic properties of thiazolo[5,4-d]thiazole derivatives?

Answer:
Density functional theory (DFT) studies reveal that electron-donating/withdrawing substituents on peripheral ligands (e.g., pyridyl groups) modulate frontier molecular orbital (FMO) distributions. For example, electron-withdrawing groups lower LUMO energies, enhancing electron-accepting capabilities, while electron-donating groups raise HOMO energies, improving hole transport. Computational models in TD-DFT show that substituents like –OCH3_3 or –NO2_2 red-shift absorption/emission peaks by 20–50 nm, aligning with experimental UV-Vis and fluorescence data .

Table 1: Substituent Effects on Optoelectronic Properties

SubstituentHOMO (eV)LUMO (eV)λabs_{\text{abs}} (nm)
–OCH3_3-5.2-3.1450
–NO2_2-5.8-3.9485
–CH3_3-5.4-3.3435

Basic: What spectroscopic and structural techniques are essential for characterizing thiazolo[5,4-d]thiazole derivatives?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves the planar, conjugated backbone and confirms bromine substitution patterns (e.g., bond lengths of ~1.85 Å for C–Br) .
  • NMR spectroscopy : 1^1H NMR distinguishes aromatic protons (δ 7.5–8.5 ppm), while 13^13C NMR identifies thiazole carbons (δ 150–160 ppm). 19^{19}F NMR is used for fluorinated analogs .
  • UV-Vis/fluorescence spectroscopy : Determines π→π* transitions (λabs_{\text{abs}} ~350–500 nm) and quantum yields (e.g., Φfl_{\text{fl}} = 0.4–0.7 in DCM) .

Advanced: How can thiazolo[5,4-d]thiazole-based MOFs be optimized for heavy metal ion detection?

Answer:
Ligand design is critical:

  • Ligand selection : Use 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) for its rigid π-conjugation and multiple coordination sites. Pair with dicarboxylate co-ligands (e.g., 4,4'-oxybis(benzoic acid)) to enhance framework stability and porosity .
  • Fluorescence quenching : Heavy metals (e.g., Pb2+^{2+}) disrupt ligand-centered emissions (λem_{\text{em}} ~450 nm). Stern-Volmer analysis quantifies detection limits (e.g., 106^{-6} M for Hg2+^{2+}) .
  • Post-synthetic modification : Introduce –SH or –NH2_2 groups to improve selectivity via chelation .

Advanced: How to resolve contradictions in reported fluorescence efficiencies of thiazolo[5,4-d]thiazole derivatives?

Answer:
Discrepancies often arise from:

  • Solvent polarity : High polarity solvents (e.g., DMF) stabilize charge-transfer states, reducing Φfl_{\text{fl}} compared to non-polar solvents (e.g., toluene) .
  • Crystallinity : Amorphous films exhibit lower efficiency than single crystals due to trap states. Grazing-incidence XRD and AFM correlate morphology with photoluminescence .
  • Substituent electronic effects : Computational modeling (DFT) identifies electron-withdrawing groups as efficiency enhancers, guiding synthetic prioritization .

Basic: What are the key structural features of thiazolo[5,4-d]thiazole influencing material properties?

Answer:

  • Planar conjugation : The fused thiazole rings enable strong π-π stacking (3.4–3.8 Å interplanar distances), critical for charge transport in organic semiconductors .
  • Electron deficiency : The thiazolo[5,4-d]thiazole core acts as an electron acceptor, facilitating donor-acceptor (D-A) architectures in solar cells .
  • Thermal stability : Decomposition temperatures exceed 300°C, making it suitable for high-temperature processing .

Advanced: How does incorporation of thiazolo[5,4-d]thiazole improve perovskite solar cell (PSC) stability?

Answer:
In D-A covalent organic frameworks (COFs):

  • Defect passivation : N atoms in thiazolo[5,4-d]thiazole coordinate with Pb2+^{2+}, reducing grain boundary defects in perovskite films .
  • Charge transport : The COFTPDA-TZDA framework enhances hole mobility (μh_{\text{h}} ~103^{-3} cm2^2/V·s) and moisture resistance, boosting PSC longevity (>1000 h at 85°C) .

Basic: What are the challenges in synthesizing asymmetric thiazolo[5,4-d]thiazole derivatives?

Answer:

  • Regioselectivity : Bromination at the 2,5-positions requires precise stoichiometry to avoid over-substitution.
  • Cross-coupling efficiency : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with bulky ligands (e.g., SPhos) improve yields in Suzuki reactions with aryl boronic acids .
  • Purification : Column chromatography (SiO2_2, hexane/EtOAc) separates isomers, confirmed by HPLC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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